molecular formula C14H14O6S B13404872 dihydroresveratrol-3-O-sulfate

dihydroresveratrol-3-O-sulfate

Cat. No.: B13404872
M. Wt: 310.32 g/mol
InChI Key: KAVKAZLSONPCRU-UHFFFAOYSA-N
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Description

Dihydroresveratrol-3-O-sulfate is an organic sulfate compound derived from dihydroresveratrol, a metabolite of resveratrol. It consists of dihydroresveratrol substituted by a sulfate group at position 3 . This compound is of interest due to its potential biological activities and its role as a metabolite in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroresveratrol-3-O-sulfate can be synthesized through the sulfation of dihydroresveratrol. The process involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of biotransformation processes where specific enzymes, such as sulfotransferases, catalyze the sulfation of dihydroresveratrol. This method is advantageous due to its specificity and efficiency in producing the desired sulfate ester .

Chemical Reactions Analysis

Types of Reactions

Dihydroresveratrol-3-O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and sulfated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dihydroresveratrol-3-O-sulfate involves its interaction with various molecular targets and pathways. It is known to mimic caloric restriction, leading to improved exercise performance and insulin sensitivity. The compound also inhibits adipogenesis and increases lipid mobilization in adipose tissue . These effects are mediated through its interaction with key metabolic pathways and enzymes involved in energy metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfation at position 3, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14O6S

Molecular Weight

310.32 g/mol

IUPAC Name

[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H14O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h3-9,15-16H,1-2H2,(H,17,18,19)

InChI Key

KAVKAZLSONPCRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OS(=O)(=O)O)O)O

Origin of Product

United States

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